REACTION_CXSMILES
|
C1(C(F)(F)F)C=CC=CC=1.[F:11][C:12]([N:17]1[CH:21]=[CH:20][N:19]=[CH:18]1)(F)[CH:13]([F:15])[F:14]>O>[F:11][C:12]([N:17]1[CH:21]=[CH:20][N:19]=[CH:18]1)=[C:13]([F:15])[F:14]
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(F)(F)F
|
Name
|
19F
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)F)(F)N1C=NC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the entire crude reaction product
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After separation of an organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=C(F)F)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |